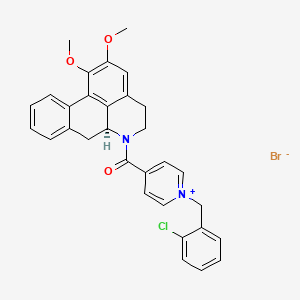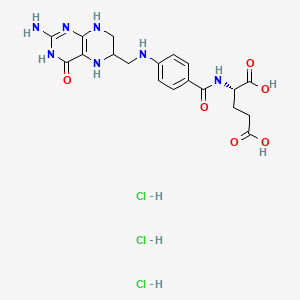
Omeprazole-d3 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Omeprazole-d3 (sodium) is a deuterated form of omeprazole, a proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . The deuterated version, Omeprazole-d3, contains three deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Omeprazole-d3 (sodium) involves the synthesis of deuterated intermediates followed by their conversion to the final product. One common method includes the deuteration of the methoxy groups in the omeprazole molecule. This can be achieved by using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst .
Industrial Production Methods
Industrial production of Omeprazole-d3 (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Deuteration of starting materials.
- Formation of the benzimidazole ring.
- Sulfoxidation to introduce the sulfinyl group.
- Conversion to the sodium salt form for stability and solubility .
化学反应分析
Types of Reactions
Omeprazole-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: Conversion of sulfide to sulfoxide.
Reduction: Reduction of sulfoxide back to sulfide.
Substitution: Substitution reactions involving the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include deuterated sulfoxides and sulfides, which are useful intermediates in the synthesis of Omeprazole-d3 (sodium) .
科学研究应用
Omeprazole-d3 (sodium) is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolite Identification: Helps in identifying and quantifying metabolites in biological samples.
Mechanistic Studies: Used to investigate the mechanism of action of proton pump inhibitors.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
作用机制
Omeprazole-d3 (sodium) exerts its effects by specifically inhibiting the H+/K±ATPase enzyme system found on the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms in Omeprazole-d3 do not alter its mechanism of action but provide a means to study its pharmacokinetics and metabolism more accurately .
相似化合物的比较
Similar Compounds
Omeprazole: The non-deuterated form, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with similar pharmacological effects.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness
Omeprazole-d3 (sodium) is unique due to its deuterium labeling, which provides advantages in scientific research, such as improved stability and the ability to trace the compound in biological systems. This makes it particularly valuable in pharmacokinetic studies and drug development .
属性
分子式 |
C17H18N3NaO3S |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
sodium;4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/i5D,6D,7D; |
InChI 键 |
RYXPMWYHEBGTRV-VZHDTACQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C2=C1[N-]C(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H].[Na+] |
规范 SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)





![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)


![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)
